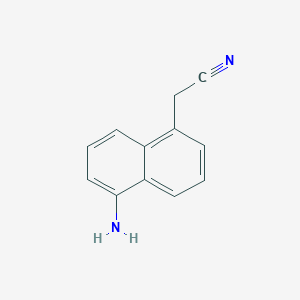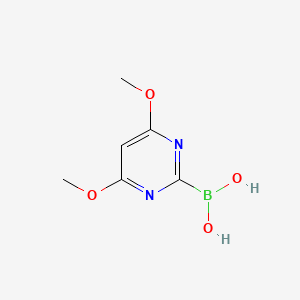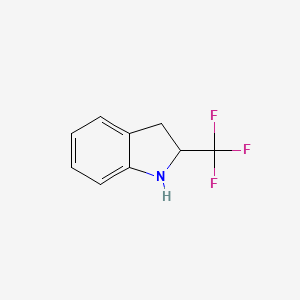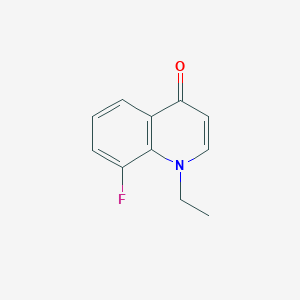
(E)-3-(naphthalen-1-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Naphthalen-1-yl)acrylaldehyde is an organic compound with the molecular formula C13H10O It is characterized by the presence of a naphthalene ring attached to an acrylaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(naphthalen-1-yl)acrylaldehyde typically involves the condensation of naphthalene-1-carbaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-3-(Naphthalen-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(naphthalen-1-yl)acrylic acid.
Reduction: Formation of (E)-3-(naphthalen-1-yl)prop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(E)-3-(Naphthalen-1-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of (E)-3-(naphthalen-1-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
類似化合物との比較
Similar Compounds
(E)-3-(Phenyl)acrylaldehyde: Similar structure but with a phenyl ring instead of a naphthalene ring.
(E)-3-(Biphenyl)acrylaldehyde: Contains a biphenyl group instead of a naphthalene ring.
(E)-3-(Anthracen-1-yl)acrylaldehyde: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
(E)-3-(Naphthalen-1-yl)acrylaldehyde is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
特性
CAS番号 |
1504-73-0 |
|---|---|
分子式 |
C13H10O |
分子量 |
182.22 g/mol |
IUPAC名 |
(E)-3-naphthalen-1-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H/b8-4+ |
InChIキー |
UTHCEVDIYLRXTA-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C=O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)









![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


